![molecular formula C16H15N5O2 B2782185 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1428365-97-2](/img/structure/B2782185.png)
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Reaction of unsubstituted 2,9-dihydro-3 H -imidazo- and 2,3,4,10-tetrahydropyrimido [1,2- a ]benz-imidazoles with haloacetates has given hetaryl-9 (10)-acetates .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, imidazole shows two equivalent tautomeric forms .Chemical Reactions Analysis
The basic and acid hydrolysis of these esters yields the corresponding acids . The zwitterionic structure of the acids obtained has been proved .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Biological Screening
Compounds with complex heterocyclic structures, including those similar to the specified compound, have been synthesized and screened for various biological activities. For instance, novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized for their antibacterial activities (Landage, Thube, & Karale, 2019). This indicates a broader interest in developing new chemical entities with potential therapeutic applications, highlighting the relevance of such compounds in medicinal chemistry research.
Antimicrobial and Antiproliferative Activities
Research on heterocyclic compounds has also explored their antimicrobial and antiproliferative properties. For example, derivatives of 1,3,4-oxadiazol, pyrazole, and triazolo pyridine have been synthesized and evaluated for their antioxidant and antimicrobial activities, demonstrating significant activity against various microbial strains (Bassyouni et al., 2012). Such studies suggest the potential utility of complex heterocycles in addressing microbial resistance and developing new antimicrobial agents.
Mechanism of Action
While the specific mechanism of action for your compound is not available, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(12-10-14-21(18-12)6-3-9-23-14)20-8-7-19-13-5-2-1-4-11(13)17-16(19)20/h1-2,4-5,10H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKZKRGYIOLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN4C3=NC5=CC=CC=C54)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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